N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-nitrobenzamide
Description
N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a nitrobenzamide moiety, a hydrazino group, and an isobutyrylamino substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and its role in synthetic chemistry.
Properties
IUPAC Name |
N-[[[4-(2-methylpropanoylamino)benzoyl]amino]carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S/c1-11(2)16(25)20-13-9-7-12(8-10-13)17(26)22-23-19(30)21-18(27)14-5-3-4-6-15(14)24(28)29/h3-11H,1-2H3,(H,20,25)(H,22,26)(H2,21,23,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFFRTYGVYXZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-nitrobenzamide typically involves multiple steps:
Formation of the Hydrazino Intermediate: The initial step involves the reaction of 4-isobutyrylaminobenzoyl chloride with hydrazine hydrate to form the hydrazino intermediate.
Thioylation: The hydrazino intermediate is then reacted with carbon disulfide under basic conditions to introduce the carbonothioyl group.
Coupling with Nitrobenzamide: Finally, the thioylated intermediate is coupled with 2-nitrobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide and thioamide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Breakdown products including the corresponding acids and amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydrazino and carbonothioyl groups can form covalent bonds with proteins, affecting their function and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-4-biphenylcarboxamide
- N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-3-nitrobenzamide
Uniqueness
Compared to similar compounds, N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-nitrobenzamide is unique due to its specific nitrobenzamide moiety, which imparts distinct chemical and biological properties. Its structure allows for specific interactions that are not possible with other similar compounds, making it a valuable molecule for targeted research and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
